

# A Comparative Guide to the Solvency Power of Chlorinated Hydrocarbons

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1,3,3-Trichlorobutane*

Cat. No.: *B102336*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical step that can significantly impact experimental outcomes. Chlorinated hydrocarbons are a class of solvents widely utilized for their ability to dissolve a broad range of solutes. This guide provides an objective comparison of the solvency power of various chlorinated hydrocarbons, supported by experimental data and detailed methodologies.

## Quantitative Comparison of Solvency Power

The solvency power of a solvent can be quantified using several metrics. Two of the most common and informative are the Kauri-Butanol (K<sub>b</sub>) value and the Hansen Solubility Parameters (HSP). The K<sub>b</sub> value provides a relative measure of solvency power, with higher values indicating stronger solvency. Hansen Solubility Parameters are a more sophisticated measure, breaking down the cohesive energy of a solvent into three components: dispersion ( $\delta_d$ ), polar ( $\delta_p$ ), and hydrogen bonding ( $\delta_h$ ). The similarity between the HSP of a solvent and a solute is a strong predictor of solubility.

Below is a summary of these values for several common chlorinated hydrocarbons.

Chlorinated Hydrocarbon	Kauri-Butanol (K <sub>b</sub> ) Value	Hansen Solubility Parameters (MPa <sup>1/2</sup> )
$\delta_d$		
Dichloromethane (Methylene Chloride)	136[1][2][3][4]	18.2[5]
Chloroform (Trichloromethane)	~105 (Implied, similar to Toluene)	17.8[6][7]
Carbon Tetrachloride (Tetrachloromethane)	90-95 (Varies by source)	17.8[6]
Trichloroethylene	129[1]	18.0[6][7]
Tetrachloroethylene (Perchloroethylene)	90[1][3]	18.3[5][7]
1,2-Dichloroethane	Data not readily available	19.0[6]
1,1,1-Trichloroethane	124[1][8]	16.8[6][7]

## Experimental Protocols

### Determination of Kauri-Butanol (K<sub>b</sub>) Value (ASTM D1133)

The Kauri-Butanol value is determined according to the ASTM D1133 standard test method.[9][10][11][12] This method measures the volume of a solvent required to cause the cloud point (the point of initial turbidity) in a standard solution of kauri gum dissolved in n-butanol.[4][13] A higher volume of solvent needed to reach the cloud point indicates a higher solvency power. [12][13]

Summary of the Protocol:

- A standard solution of kauri resin in n-butanol is prepared.
- A measured volume of the solvent being tested is slowly added from a burette to a specific volume of the kauri-butanol solution in a flask.

- The solution is continuously swirled and observed for the first sign of turbidity.
- The volume of solvent added to reach this cloud point is recorded as the Kauri-Butanol value.

## Determination of Hansen Solubility Parameters (HSP)

The experimental determination of Hansen Solubility Parameters is a more involved process that does not have a single, universal standard like the ASTM method for Kb values.[14][15][16] The general principle is to test the solubility of a polymer or solute in a series of well-characterized solvents with known HSPs.[14][15]

General Methodology:

- A range of solvents with known and varied Hansen Solubility Parameters is selected.
- The solubility of the material in question is tested in each of these solvents. Solubility can be determined visually (dissolves/does not dissolve) or by measuring the degree of swelling for polymers.[14]
- The results are then used to define a "solubility sphere" in the three-dimensional Hansen space (plotted with  $\delta_d$ ,  $\delta_p$ , and  $\delta_h$  as the axes).
- The center of this sphere represents the Hansen Solubility Parameters of the tested material. [17] Software is often used to determine the best-fit sphere based on the solubility data.

## Logical Workflow for Solvent Selection

The selection of an appropriate chlorinated hydrocarbon solvent involves considering not only its solvency power but also other factors such as the nature of the solute, safety, and environmental impact. The following diagram illustrates a logical workflow for this process.



Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ezychem.com [ezychem.com]
- 2. dichloromethane [stenutz.eu]
- 3. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 4. techspray.com [techspray.com]
- 5. scribd.com [scribd.com]
- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 8. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 9. store.astm.org [store.astm.org]
- 10. file.yizimg.com [file.yizimg.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. ASTM D1133 (Solubility of Organic Solvents, Kauri Butanol (KB) Number) – SPL [spillabs.com]

- 13. finishingandcoating.com [finishingandcoating.com]
- 14. researchgate.net [researchgate.net]
- 15. kinampark.com [kinampark.com]
- 16. kinampark.com [kinampark.com]
- 17. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- To cite this document: BenchChem. [A Comparative Guide to the Solvency Power of Chlorinated Hydrocarbons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102336#comparing-solvency-power-of-different-chlorinated-hydrocarbons]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)